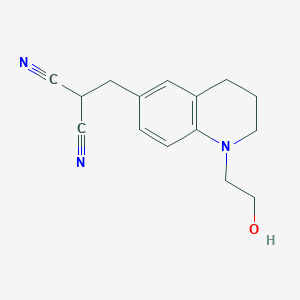
6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline is a compound known for its unique chemical structure and properties. It is a fluorescent dye that has been extensively studied for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline involves several steps. The key synthetic route includes the reaction of 2-hydroxyethylamine with 1,2,3,4-tetrahydroquinoline, followed by the introduction of the dicyanovinyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe to study molecular interactions and dynamics.
Biology: The compound is employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: It is used in diagnostic assays to detect specific biomolecules and monitor biological activities.
Mechanism of Action
The mechanism of action of 6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline involves its ability to bind to specific molecular targets and emit fluorescence. The fluorescence yield is determined by the freedom of intramolecular rotation. When the compound binds to actin, a protein involved in cellular structure and movement, its fluorescence intensity increases. This property makes it a valuable tool for studying actin polymerization and polymorphism .
Comparison with Similar Compounds
6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline can be compared with other fluorescent dyes such as fluorescein, rhodamine, and cyanine dyes. While these dyes also exhibit fluorescence, this compound is unique due to its specific binding properties and higher fluorescence yield when bound to certain proteins. This uniqueness makes it particularly useful for specific applications in biological research .
Properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-[[1-(2-hydroxyethyl)-3,4-dihydro-2H-quinolin-6-yl]methyl]propanedinitrile |
InChI |
InChI=1S/C15H17N3O/c16-10-13(11-17)8-12-3-4-15-14(9-12)2-1-5-18(15)6-7-19/h3-4,9,13,19H,1-2,5-8H2 |
InChI Key |
ANBPREOOKGEEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CC(C#N)C#N)N(C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















